REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:16][CH2:15][CH:14]([N:17]([CH3:19])[CH3:18])[CH2:13][CH2:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>CCO.[Pd]>[CH3:18][N:17]([CH3:19])[CH:14]1[CH2:13][CH2:12][N:11]([C:4]2[CH:3]=[C:2]([NH2:1])[C:7]([NH2:8])=[CH:6][CH:5]=2)[CH2:16][CH2:15]1
|
Name
|
|
Quantity
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3.8 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1[N+](=O)[O-])N1CCC(CC1)N(C)C
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Name
|
|
Quantity
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205 mL
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Type
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solvent
|
Smiles
|
CCO
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Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
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CUSTOM
|
Details
|
The flask was shaken under H2 atmosphere for 6 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
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Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
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Smiles
|
CN(C1CCN(CC1)C=1C=C(C(=CC1)N)N)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |